molecular formula C10H10FN3 B13260833 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13260833
M. Wt: 191.20 g/mol
InChI Key: BNIGGZOGPCZKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomer Stabilization Factors

  • Substituent Effects : The methyl group at C5 donates electrons via inductive effects, stabilizing the tautomer where the proton resides on N1. Conversely, the fluorine atom on the benzyl group exerts an electron-withdrawing effect, slightly destabilizing adjacent positive charges .
  • Intramolecular Interactions : The amine group at C3 may engage in hydrogen bonding with the fluorine atom, further stabilizing the dominant tautomer. Computational studies suggest that such interactions reduce the energy barrier for proton transfer, though the equilibrium strongly favors the N1-protonated form due to steric and electronic constraints .

Equation 1: Tautomeric Equilibrium
$$
\text{Tautomer A (N1-H)} \rightleftharpoons \text{Tautomer B (N2-H)}
$$

Experimental NMR data for analogous compounds indicate rapid interconversion in solution, resulting in averaged signals for the pyrazole protons .

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine are not publicly available, insights can be extrapolated from related fluorinated pyrazoles.

Predicted Geometric Parameters

  • Bond Lengths : The N–N bond in the pyrazole ring is expected to measure approximately 1.35 Å , typical for aromatic azoles. The C–F bond in the 2-fluorobenzyl group should span 1.34 Å , consistent with sp²-hybridized carbon-fluorine bonds .
  • Dihedral Angles : The benzyl group is likely oriented nearly perpendicular to the pyrazole plane (dihedral angle ~85°), minimizing steric clashes between the fluorine atom and the methyl group .

Table 2: Theoretical Geometric Parameters

Parameter Value
N1–N2 Bond Length 1.35 Å
C3–N3 Bond Length 1.45 Å
C5–C6 (Methyl) Bond 1.54 Å
Pyrazole-Benzylic Dihedral 85°

These predictions align with density functional theory (DFT) calculations performed on structurally similar compounds, where substituent electronegativity and steric bulk dictate molecular conformation .

Comparative Analysis with Related Fluorinated Pyrazole Derivatives

The structural and electronic features of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be contextualized against related fluorinated pyrazoles:

1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine

  • Substituent Variation : Chlorine at the 2-position introduces greater steric hindrance and electron-withdrawing effects compared to fluorine.
  • Physicochemical Impact : The chloro derivative exhibits a higher molecular weight (239.68 g/mol) and logP (2.18) due to chlorine’s hydrophobicity, contrasting with the fluoro compound’s logP of ~1.8 .

1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

  • Positional Isomerism : Substitution at C3 with a 2-methylphenyl group instead of C5-methyl alters conjugation patterns.
  • Hydrogen Bonding : The additional methyl group disrupts potential amine-fluorine interactions, reducing solubility in polar solvents .

Table 3: Comparative Properties of Fluorinated Pyrazoles

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine 205.23 ~1.8 2
1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 239.68 2.18 2
1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine 267.31 3.02 1

These comparisons underscore how subtle substituent changes modulate electronic properties, solubility, and reactivity in fluorinated pyrazoles.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13)

InChI Key

BNIGGZOGPCZKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

This method involves reacting β-ketonitrile derivatives with hydrazine hydrate to form the pyrazole core. For the target compound, 3-(2-fluorophenyl)-3-oxopropanenitrile serves as the β-ketonitrile precursor.

Procedure :

  • Dissolve 3-(2-fluorophenyl)-3-oxopropanenitrile (1.0 equiv) in ethanol.
  • Add hydrazine hydrate (1.2 equiv) dropwise under nitrogen.
  • Reflux at 80°C for 4–6 hours.
  • Concentrate the mixture and purify via flash chromatography (petroleum ether:ethyl acetate = 8:1).

Key Data :

  • Yield: 68–75%
  • Purity: >95% (HPLC)
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.82 (d, 1H, Ar–H), 7.45–7.39 (m, 2H, Ar–H), 6.12 (s, 1H, NH$$2$$), 2.31 (s, 3H, CH$$_3$$).

Sonication-Assisted Cyclization

Sonication enhances reaction efficiency by promoting rapid cyclization. This method uses methyl 3-(2-fluorophenyl)-3-oxopropanoate as the starting material.

Procedure :

  • Convert 3-(2-fluorophenyl)propanoic acid to its methyl ester using methanol/H$$2$$SO$$4$$.
  • React the ester with acetonitrile in toluene/NaH to form oxonitrile.
  • Cyclize with hydrazine hydrate in acetic acid under sonication (40 kHz, 60°C, 1.5 hours).
  • Neutralize with NaHCO$$_3$$ and extract with ethyl acetate.

Key Data :

  • Reaction time: 1.5 hours (vs. 17 hours conventionally)
  • Yield: 72%
  • Advantages: Reduced side products and energy consumption.

Vilsmeier-Haack Formylation Followed by Amination

This two-step approach first synthesizes a formylpyrazole intermediate, which is subsequently aminated.

Step 1: Formylation :

  • React 1-(2-fluorophenyl)-5-methyl-1H-pyrazole with Vilsmeier reagent (POCl$$_3$$/DMF).
  • Stir at 80°C for 2 hours, then pour into ice-water.
  • Isolate 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (yield: 65%).

Step 2: Reductive Amination :

  • Treat the aldehyde with NH$$4$$OAc and NaBH$$3$$CN in methanol.
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 20:1).

Key Data :

  • Overall yield: 58%
  • $$ ^13C $$ NMR (101 MHz, CDCl$$3$$): δ 161.2 (C–F), 148.5 (C–N), 115.4 (CH$$3$$).

Palladium-Catalyzed Coupling for Late-Stage Functionalization

For introducing the 2-fluorophenyl group, a Suzuki-Miyaura coupling is employed.

Procedure :

  • React 5-methyl-1H-pyrazol-3-amine with 2-fluorophenylboronic acid in DMF.
  • Add Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2.0 equiv).
  • Heat at 110°C under N$$_2$$ for 8 hours.
  • Filter through Celite and concentrate.

Key Data :

  • Yield: 63%
  • Hazard: Requires strict inert conditions to prevent boronic acid oxidation.

Comparative Analysis of Methods

Method Yield Reaction Time Purity Scalability
Cyclocondensation 68–75% 4–6 hours >95% High
Sonication 72% 1.5 hours 92% Moderate
Vilsmeier-Haack 58% 14 hours 89% Low
Palladium Coupling 63% 8 hours 90% Moderate

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: This compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is used in biochemical studies to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine vary in substituent type, position, and complexity. Below is a comparative analysis of key derivatives, focusing on molecular features, physicochemical properties, and research relevance:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Source
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine 1: 2-fluorophenyl
5: methyl
3: amine
C₁₀H₁₀FN₃ 191.21 1250013-61-6 Ortho-fluorine enhances electronic effects; methyl improves lipophilicity.
1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 1: (2-chloro-4-fluorophenyl)methyl
5: methyl
3: amine
C₁₁H₁₁ClFN₃ 239.68 925179-59-5 Chlorine and fluorine substituents increase halogen bonding potential.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-methoxyphenyl
3: phenyl
5: amine
C₁₆H₁₅N₃O 265.32 41554-51-2 Methoxy group improves solubility; phenyl adds steric bulk.
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1: 1-phenylethyl
5: amine
3: methyl
C₁₂H₁₅N₃ 201.27 3524-42-3 Phenylethyl group enhances hydrophobicity and steric hindrance.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine 1: methyl
5: trifluoromethyl
3: amine
C₅H₆F₃N₃ 165.11 149978-42-7 Trifluoromethyl group increases electronegativity and metabolic stability.
5-(Difluoromethoxy)-1H-pyrazol-3-amine 5: difluoromethoxy
3: amine
C₄H₅F₂N₃O 149.10 1160822-72-9 Difluoromethoxy group enhances bioavailability and membrane permeability.

Key Observations:

Substituent Effects :

  • Halogenated Derivatives : Compounds with fluorine or chlorine (e.g., CAS 925179-59-5 ) exhibit stronger halogen bonding, which can influence receptor interactions in drug design.
  • Methoxy vs. Methyl : Methoxy groups (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ) improve aqueous solubility compared to methyl groups, which prioritize lipophilicity.
  • Trifluoromethyl Groups : The trifluoromethyl substituent in CAS 149978-42-7 enhances electronegativity and metabolic resistance, a common strategy in agrochemicals.

The amine group at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets .

Synthetic Accessibility: Many derivatives (e.g., CAS 41554-51-2 ) are synthesized via similar routes, such as cyclocondensation of substituted acetophenones with hydrazines, followed by functionalization .

Research Implications

  • Medicinal Chemistry : Fluorine and chlorine substituents are leveraged to optimize pharmacokinetic properties, while trifluoromethyl groups enhance target affinity .
  • Materials Science : Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine) are explored as ligands in coordination polymers .
  • Limitations : Comparative studies on thermodynamic stability or toxicity are scarce in the literature, highlighting a gap for future research.

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

  • Molecular Formula : C10_{10}H10_{10}FN3_{3}
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 31230-17-8

Biological Activity Overview

Research indicates that 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a study indicated that related compounds demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundIC50_{50} (µM)Mechanism of Action
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine0.08 - 12.07Inhibition of tubulin polymerization
Other derivativesVariesCell cycle arrest, apoptosis induction

Anti-inflammatory Activity

The compound has also been shown to inhibit the release of pro-inflammatory cytokines. For example, it was reported that certain pyrazole derivatives could significantly reduce LPS-induced TNF-alpha release in cellular models.

Table 2: Anti-inflammatory Effects

CompoundIC50_{50} (mM)Effect on TNF-alpha Release
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine0.28397.7% inhibition at 10 mM
Other derivativesVariesVariable inhibition rates

Antimicrobial Activity

Research has also investigated the antimicrobial properties of pyrazole compounds. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy against various pathogens.

Table 3: Antimicrobial Efficacy

CompoundMIC (µg/mL)Pathogen Targeted
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine32 - >50Mycobacterium tuberculosis
Other derivativesVariesVarious bacterial strains

Case Studies

A notable case study involved the examination of a series of pyrazole derivatives, including 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine, which were assessed for their ability to inhibit cancer cell proliferation. The study revealed that certain modifications led to enhanced potency and selectivity for cancer cell lines while sparing normal cells.

Key Findings from Case Studies:

  • Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), and GM-6114 (normal fibroblasts).
  • Results : Significant growth inhibition was observed in cancer cell lines with minimal toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.